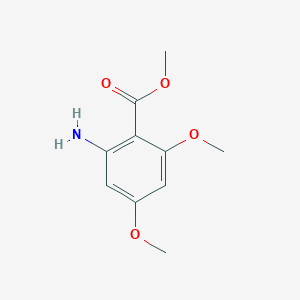

去氯噻氯匹定

描述

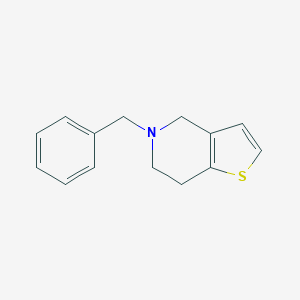

Deschloro Ticlopidine is a variant of Ticlopidine, which is an effective inhibitor of platelet aggregation . It is a prodrug that is metabolized to an active form, which blocks the ADP receptor involved in GPIIb/IIIa receptor activation leading to platelet aggregation .

Synthesis Analysis

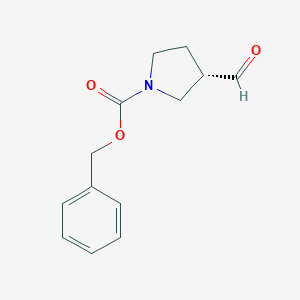

A promising novel five-step synthetic approach for synthesizing Ticlopidine has been developed. This method provides Ticlopidine in 60% overall yield from readily available starting material viz. thiophene . An extensive structure-activity relationship (SAR) analysis of Ticlopidine derivatives and analogs as CD39 inhibitors has been performed .Molecular Structure Analysis

Deschloro Ticlopidine has a molecular formula of C14H15NS . It contains a total of 33 bonds; 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), and 1 Thiophene .Chemical Reactions Analysis

Ticlopidine, for platelet inhibition, has to undergo oxidative ring-opening by cytochrome P450 enzymes. The resulting thiol reacts with a cysteine residue of the purinergic P2Y12 receptor on thrombocytes resulting in covalent receptor blockade .Physical And Chemical Properties Analysis

Deschloro Ticlopidine contains total 33 bond(s); 18 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic) and 1 Thiophene(s) .科学研究应用

药理学特点和临床疗效

去氯噻氯匹定是噻氯匹定的衍生物,与其母化合物具有相似的药效动力学和药代动力学特性,表明其在管理依赖血小板的疾病方面具有潜力。噻氯匹定本身已知能够抑制由各种激动剂引起的血小板聚集,包括腺苷二磷酸(ADP),并改善患有脑血管疾病、外周动脉疾病和缺血性心脏病的患者中出现的血小板功能异常(McTavish, Faulds, & Goa, 1990)。这表明去氯噻氯匹定可能也具有类似的临床应用,特别是在减少高危患者群体中血栓事件发生率方面。

在中风和缺血事件中的作用

证据表明噻氯匹定在降低中风和心肌梗死风险方面的疗效优于安慰剂和阿司匹林,特定患者群体中(Noble & Goa, 1996)。鉴于药理学上的相似性,去氯噻氯匹定可能在预防脑血管和心血管事件方面提供益处,值得进一步研究其在这些领域的应用。

与其他抗血小板药物的比较疗效

克洛匹格雷,另一种噻吡啶衍生物,和替格瑞洛,一种环戊三唑吡啶类化合物,已被证实在中风患者和冠状动脉疾病支架植入期间是有效的(Gurbel et al., 1999; Danielak et al., 2018)。去氯噻氯匹定相对于这些药物可能具有更安全的药理特点或更有效的抗血小板作用,这可能是一个值得研究的重要领域,可能导致其在更专业或更广泛的治疗背景中的应用。

药物基因组学和个性化医学

对替格瑞洛抗血小板治疗个性化的研究突显了药物基因组学和药物代谢组学方法预测治疗结果的潜力(Akkaif et al., 2020)。鉴于影响药物反应的遗传和代谢因素,类似策略可能适用于去氯噻氯匹定,旨在实现优化的个体化治疗方案,提高治疗效果和安全性。

安全和危害

未来方向

属性

IUPAC Name |

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPGBJHJWFJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203649 | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deschloro ticlopidine | |

CAS RN |

55142-78-4 | |

| Record name | Deschloro ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloro ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLORO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)